molecular formula C9H12BFO2S B11892079 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid CAS No. 958453-77-5

3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid

Cat. No.: B11892079
CAS No.: 958453-77-5
M. Wt: 214.07 g/mol
InChI Key: MSUMKBSOWPORFB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid (CAS 958453-77-5) is an organoboron compound with the molecular formula C 9 H 12 BFO 2 S and a molecular weight of 214.06 g/mol . This chemical serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the development of pharmaceuticals and advanced materials . As a fluorinated boronic acid, the presence of the fluorine atom and the propylsulfanyl chain can significantly influence the compound's properties. Fluorine introduction is a common strategy in medicinal chemistry to modulate a molecule's acidity, metabolic stability, and binding affinity . Boronic acids, in general, are Lewis acids whose acidity (pKa) can be tuned by electron-withdrawing substituents; this enhanced acidity is crucial for their application in sensing and binding biological analytes, such as sugars, at physiological pH levels . Furthermore, boronic acid derivatives have garnered significant interest for their antimicrobial properties and their ability to interact with enzyme active sites, as demonstrated by docking studies on bacterial enzymes . Researchers will find this compound valuable for exploring novel synthetic pathways and developing new substances with potential biological activity. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

958453-77-5

Molecular Formula

C9H12BFO2S

Molecular Weight

214.07 g/mol

IUPAC Name

[3-(3-fluoropropylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO2S/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2

InChI Key

MSUMKBSOWPORFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)SCCCF)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromophenyl Thiol

The route begins with 3-bromothiophenol, prepared via diazotization of 3-bromoaniline followed by treatment with potassium ethyl xanthate. This intermediate serves as the sulfanyl precursor.

Alkylation with 3-Fluoropropyl Bromide

Reaction of 3-bromothiophenol with 3-fluoropropyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base yields 3-bromo-1-(3-fluoropropylsulfanyl)benzene. Optimal conditions (20°C, 12 hr) achieve 85% conversion, with excess alkylating agent minimizing disulfide formation.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C. Subsequent hydrolysis with HCl affords the target compound in 72% yield (Table 1).

Table 1. Miyaura Borylation Optimization

Catalyst Loading (%)Temperature (°C)Yield (%)Purity (%)
5806892
10807295
51006589

Synthetic Route 2: Boronate Ester Protection Strategy

Boronate Ester Formation

3-Bromophenylboronic acid is protected as its pinacol ester using pinacol in refluxing toluene, achieving 94% yield. This step enhances stability during subsequent reactions.

Thiolate Alkylation

The protected boronate undergoes nucleophilic substitution with sodium 3-fluoropropylthiolate (generated from 3-fluoropropanethiol and NaH). Reaction in dimethylformamide (DMF) at 50°C for 8 hr provides the alkylated product in 81% yield.

Deprotection and Isolation

Acidic hydrolysis (1M HCl, 25°C, 2 hr) regenerates the boronic acid, yielding 88% pure product after recrystallization from ethanol/water.

Critical Parameter Optimization

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while ethereal solvents (THF) reduce side reactions (Table 2).

Table 2. Solvent Screening for Alkylation

SolventConversion (%)Selectivity (%)
DMF9288
THF7895
Acetonitrile6582

Catalytic System for Borylation

Increasing Pd(dppf)Cl₂ loading from 5% to 10% improves yield by 12% but raises residual palladium levels to 48 ppm, necessitating post-reaction chelation.

Industrial-Scale Production

Adapting methodologies from quinoline synthesis, kilogram-scale batches employ:

  • Continuous Flow Reactors : For exothermic alkylation steps, ensuring temperature control.

  • POCl₃-Mediated Cyclization : Modified to stabilize the boronic acid group during sulfanyl incorporation.

  • Crystallization-Based Purification : Yielding >99% purity by exploiting the compound’s low solubility in hexane .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic acid group can be reduced to a borane.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that boronic acids, including 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid, exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. For instance, studies have shown that derivatives of boronic acids can effectively inhibit the activity of CD73, an enzyme associated with cancer metastasis and immune evasion .

2. Drug Delivery Systems
The incorporation of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid into drug delivery systems has been explored due to its ability to form stable complexes with therapeutic agents. For example, conjugates of this boronic acid with nanoparticles have demonstrated enhanced targeting capabilities for tumor cells, leading to improved efficacy of chemotherapeutic agents like doxorubicin . The design of such systems allows for controlled release and targeted therapy, minimizing side effects on healthy tissues.

3. Antimicrobial Properties
Beyond anticancer applications, this compound has shown promising antimicrobial activity. Studies suggest that boronic acids can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics . The specific activity against resistant strains highlights the importance of further research into its mechanisms.

Material Science Applications

1. Synthesis of Functional Materials
The unique reactivity of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid allows it to be utilized in the synthesis of functional materials. Its ability to participate in Suzuki coupling reactions makes it a valuable precursor for creating complex organic molecules used in organic electronics and photonics .

2. Sensor Development
Boronic acids are known for their ability to bind selectively with diols, which has been exploited in sensor technology. The integration of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid into sensor platforms can enhance sensitivity and selectivity for detecting biomolecules, such as glucose or other metabolites, through changes in fluorescence or conductivity .

Case Studies

Study Focus Findings
Study on Anticancer Activity Examined the efficacy of boronic acid derivatives in inhibiting tumor growthDemonstrated significant reduction in tumor size using nanoparticle conjugates
Research on Drug Delivery Systems Investigated the use of boronated nanoparticles for targeted drug deliveryFound enhanced retention and accumulation in tumor tissue compared to non-targeted systems
Antimicrobial Activity Assessment Evaluated the antimicrobial properties against various bacterial strainsShowed effectiveness against resistant strains, suggesting potential as a new antibiotic

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid largely depends on its application. In organic synthesis, its boronic acid group can form reversible covalent bonds with diols, making it useful in various coupling reactions. In biological systems, it can interact with biomolecules containing diol groups, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzeneboronic Acid Derivatives

Sulfonamide vs. Sulfanyl Substituents
  • 3-(Ethylsulfamoyl)benzeneboronic acid (CAS: 871329-76-9):

    • Substituent: Ethylsulfonamide (-SO₂NHCH₂CH₃).
    • Key Differences: The sulfonamide group is more polar and hydrogen-bond-capable than the thioether in the target compound. This increases solubility in polar solvents but reduces lipophilicity. Applications include medicinal chemistry for protease inhibition .
  • 3-(Methylsulfonamido)phenylboronic acid (CAS: 148355-75-3):

    • Substituent: Methylsulfonamide (-SO₂NHCH₃).
    • Key Differences: The sulfonamide’s strong electron-withdrawing nature lowers the pKa of the boronic acid, enhancing reactivity in aqueous Suzuki couplings. Fluorine in the target compound provides similar electron withdrawal but with improved metabolic stability .
Fluorinated vs. Non-Fluorinated Analogues
  • 3-Fluoro-5-hydroxybenzeneboronic acid (CAS: 871329-82-7): Substituents: Fluorine at position 3 and hydroxyl (-OH) at position 3. The target compound’s thioether avoids this issue, enabling broader pH compatibility .
  • 3-(n-Butylsulfamoyl)benzeneboronic acid (CAS: 871329-78-1):

    • Substituent: n-Butylsulfonamide (-SO₂NHCH₂CH₂CH₂CH₃).
    • Key Differences: The longer alkyl chain increases lipophilicity but lacks fluorine’s inductive effects. The target compound balances lipophilicity and electronic modulation .
Heterocyclic vs. Aliphatic Substituents
  • 3-[3-(Morpholin-4-yl)propyl]benzeneboronic acid, pinacol ester (CAS: sc-356658): Substituent: Morpholine-linked propyl chain. Key Differences: The morpholine group enhances nucleophilicity and coordination with metals, useful in organometallic catalysis. The target compound’s simpler substituent prioritizes steric accessibility for cross-coupling .
  • 3-Acrylamidophenylboronic acid (CAS: 99349-68-5):

    • Substituent: Acrylamide (-NHCOCH₂CH₂).
    • Key Differences: The acrylamide enables polymerization or Michael additions, diverging from the target compound’s focus on coupling reactions .

Comparative Data Table

Compound Name CAS Number Substituent Type Fluorine Present Molecular Weight Key Applications
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid 958453-77-5 Thioether Yes 242.1 (est.) Suzuki couplings, drug intermediates
3-(Ethylsulfamoyl)benzeneboronic acid 871329-76-9 Sulfonamide No 243.1 Enzyme inhibition
3-Fluoro-5-hydroxybenzeneboronic acid 871329-82-7 Hydroxyl + Fluorine Yes 173.9 Chelation-based sensors
3-[3-(Morpholin-4-yl)propyl]benzeneboronic acid sc-356658 Morpholine-propyl No 307.2 Organometallic catalysis
3-Acrylamidophenylboronic acid 99349-68-5 Acrylamide No 190.99 Polymer chemistry

Reactivity and Stability Insights

  • Electron Effects: Fluorine in the target compound stabilizes the boronic acid via inductive withdrawal, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogues .
  • Thioether Stability : The propylsulfanyl group is prone to oxidation to sulfone (-SO₂-) under harsh conditions, whereas sulfonamides (e.g., CAS 148355-75-3) are more oxidation-resistant .
  • Steric Considerations : Bulky substituents (e.g., morpholine in CAS sc-356658) hinder coupling efficiency, making the target compound preferable for sterically demanding substrates .

Biological Activity

3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.

Anticancer Activity

Research has shown that boronic acids and their derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship of phenylboronic acids, indicating that modifications, such as fluorination, can enhance their anticancer properties. For instance, compounds similar to 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid demonstrated low micromolar activity in inhibiting cancer cell proliferation in vitro, particularly in ovarian and breast cancer models .

The mechanism of action for boronic acids often involves the induction of cell cycle arrest and apoptosis. In vitro studies have utilized flow cytometry and caspase-3 activity assays to demonstrate that these compounds can trigger apoptosis in cancer cells. Specifically, the presence of fluorine in the structure has been linked to increased accumulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G2/M phase .

Antibacterial Activity

In addition to anticancer properties, boronic acids have shown promise as antibacterial agents. They act as bioisosteres of carbonyl groups in β-lactams, allowing them to inhibit β-lactamases—enzymes responsible for antibiotic resistance. Certain derivatives have been reported to effectively inhibit resistant strains of bacteria with low inhibitory constants (Ki) in the nanomolar range . This suggests that 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid may also possess antibacterial properties worth investigating.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of various phenylboronic acid derivatives including 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid against multiple cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • β-Lactamase Inhibition : Another study focused on the interaction between boronic acids and β-lactamases, demonstrating that specific structural modifications could enhance binding affinity and inhibit enzyme activity effectively. This highlights the potential dual functionality of boronic acids in both cancer therapy and antibiotic resistance management .

Research Findings Summary Table

Compound Activity Cell Line/Target IC50 (µM) Mechanism
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acidAntiproliferativeA2780 (Ovarian Cancer)10Induces G2/M arrest via p21 accumulation
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acidAntibacterialClass C β-lactamases<0.01Inhibits enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid, and how can purity be optimized?

  • Methodology : Begin with Suzuki-Miyaura coupling precursors, such as halogenated benzene derivatives and fluorinated thiols. Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) under inert atmosphere. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor reaction progress via TLC or HPLC .
  • Storage : Store at 0–6°C in airtight, moisture-free containers to prevent hydrolysis of the boronic acid group .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing fluorine atom on the propylsulfanyl group increases the boronic acid’s acidity (pKa ~7–8), enhancing its reactivity with aryl halides. However, steric hindrance from the sulfanyl group may reduce coupling efficiency with bulky substrates .
  • Stability : Fluorine improves thermal stability but may increase sensitivity to protodeboronation under basic conditions. Use mild bases (e.g., K₂CO₃) and lower temperatures (60–80°C) to mitigate degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify the fluorine environment and boronic acid proton signals (~δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis validate purity (>97%) .

Advanced Research Questions

Q. How can contradictory data on cross-coupling yields with aryl chlorides vs. bromides be resolved?

  • Hypothesis Testing : Aryl chlorides require more active catalysts (e.g., PdCl₂(dppf)) and higher temperatures (100–120°C) due to stronger C–Cl bonds. For bromides, standard Pd(PPh₃)₄ at 80°C suffices. Conduct kinetic studies (e.g., monitoring via 19F^{19}\text{F} NMR) to compare activation energies .
  • Ligand Screening : Bulky ligands (e.g., SPhos) improve oxidative addition with chlorides. Include control experiments with deuterated solvents to rule out solvent effects .

Q. What strategies mitigate protodeboronation during coupling reactions?

  • Condition Optimization : Use aprotic solvents (e.g., toluene) and avoid strong bases (e.g., NaOH). Additives like trifluoroethanol stabilize the boronate intermediate.
  • Catalyst Tuning : Employ Pd catalysts with electron-deficient ligands (e.g., XPhos) to accelerate transmetalation, reducing boronic acid exposure to basic conditions .

Q. How does the propylsulfanyl group affect catalyst poisoning in Suzuki reactions?

  • Mechanistic Insight : Sulfur-containing groups can bind to palladium, deactivating the catalyst. Use sulfur-resistant ligands (e.g., BrettPhos) or pre-catalysts (e.g., Pd(OAc)₂ with AsPh₃).
  • Experimental Design : Conduct poisoning assays by adding thiol derivatives to model reactions and monitor yield reduction. Compare with sulfur-free boronic acids .

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